molecular formula C14H19N3O9 B1316483 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-A-D-galactopyranose CAS No. 67817-30-5

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-A-D-galactopyranose

Cat. No.: B1316483
CAS No.: 67817-30-5
M. Wt: 373.32 g/mol
InChI Key: QKGHBQJLEHAMKJ-RGDJUOJXSA-N
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Description

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-a-D-galactopyranose, commonly known as TTA-GalNAc, is a highly versatile and indispensable chemical compound in the field of biomedicine owing to its potential use in multiple applications . Its acetylated glucose backbone, coupled with an azido functional group, renders it an invaluable precursor for synthesizing azido-sugars and glycoconjugates .


Synthesis Analysis

A new method which is quick and efficient has been developed for the preparation of this azido compound from 1,3,4,6-tetra-acetyl-2-benzyl-2-deoxy-β-glucopyranose . The 2-azido group both acts as a latent amine, latterly re-accessible by several reductive chemistries, and plays an important role in α-selective glycosylations .


Molecular Structure Analysis

The molecular structure of this compound is characterized by an acetylated glucose backbone and an azido functional group .


Chemical Reactions Analysis

The 2-azido group in the compound acts as a latent amine, which can be re-accessed by several reductive chemistries . This group also plays an important role in α-selective glycosylations .


Physical and Chemical Properties Analysis

The empirical formula of this compound is C14H19N3O9 . More detailed physical and chemical properties could not be found in the search results.

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis of azido-functionalized carbohydrates, including 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-A-D-galactopyranose, has been developed for the design of glycoconjugates. This approach is based on copper(I)-catalyzed azide-alkyne cycloaddition (CuACC), facilitating the connection of azido-functionalized carbohydrate derivatives to alkyne-functionalized (bio)molecules. This "click chemistry" methodology finds applications in both chemistry and biology, with azido moieties introduced at the anomeric carbon of the carbohydrate derivative or attached to a spacer arm for further derivatization or direct conjugation to suitable carriers (Cecioni, Goyard, Praly, & Vidal, 2012).

Applications in Glycoconjugate Design

  • The preparation of glycosyl amino acid building blocks via click reaction and the construction of a glycotetrapeptide library using spot synthesis have been reported. This involves the reaction of ethyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-1-thio-β-D-galactopyranoside and similar compounds with tert-butyl-protected Fmoc-asparaginic acid propargylamide to give protected glycosyl amino acid building blocks. These building blocks are then used for a spot synthesis of a combinatorial library containing 256 glycotetrapeptides, which were screened for lectin-binding affinity (Günther, Schips, & Ziegler, 2008).

Synthesis of Oligosaccharide Fragments

  • The synthesis of oligosaccharide fragments of the O-specific polysaccharide of Vibrio cholerae O139 containing a 4,6-cyclic phosphate galactose residue linked to GlcNAc showcases another application. This synthesis involves condensation, reductive opening, deacetylation, and selective benzylation steps leading to phosphorylated di-, tri-, and tetrasaccharide fragments equipped for further conjugation (Ruttens & Kováč, 2006).

Safety and Hazards

While specific safety and hazards information for this compound was not found in the search results, it’s important to note that safety concerns have been raised regarding the synthesis and handling/storage of azide transfer reagents used in its preparation .

Future Directions

The compound’s synthesis facilitates the production of various glycoconjugates, which possess significant therapeutic potential in the treatment of diverse bacterial and viral infections . This suggests that future research may focus on exploring these therapeutic applications further.

Properties

IUPAC Name

[(2R,3R,4R,5R,6R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGHBQJLEHAMKJ-RGDJUOJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50510700
Record name 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67817-30-5
Record name 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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